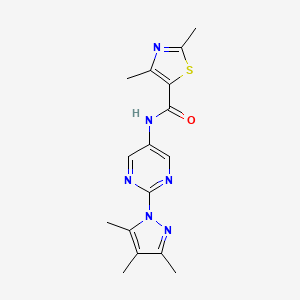

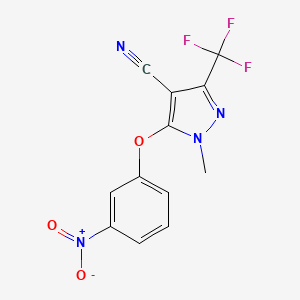

![molecular formula C19H25NO4 B2581506 2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1232785-27-1](/img/structure/B2581506.png)

2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,5-Diethoxyphenyl)amino]methyl)-6-ethoxyphenol (DEPME) is a phenolic compound that has been studied for its potential applications in various scientific research applications. DEPME is a synthetic molecule and has been used in a variety of biochemical and physiological studies. The aim of

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Research has been conducted on molecules with similar structural frameworks, focusing on their synthesis and molecular structure characterization. For instance, Ajibade and Andrew (2021) reported on the molecular structures of compounds synthesized via the Schiff bases reduction route, emphasizing the importance of these compounds as starting materials for synthesizing azo dyes and dithiocarbamate, highlighting their structural characterization through intermolecular hydrogen bonding and other interactions (Ajibade & Andrew, 2021).

Antibacterial Activities

Another research focus is on the antibacterial properties of compounds with similar chemical structures. Li-fen (2011) investigated the synthesis of 2-(1-((2-aminophenyl)imino)ethyl)-5-methoxyphenol and its complexes with various metals, demonstrating enhanced antibacterial activity against Escherichia coli, suggesting potential applications in developing new antibacterial agents (Li-fen, 2011).

Proteasome Inhibition and Cancer Research

Yan et al. (2015) designed and synthesized compounds through condensation reactions and evaluated their ability to inhibit the proliferation of human liver cancer HepG2 cells. The study identified compounds with significant cytostatic effects, contributing to the understanding of their potential as cancer therapeutics (Yan et al., 2015).

Nanofiltration Membranes

Liu et al. (2012) explored the use of novel sulfonated aromatic diamine monomers for preparing thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux and dye rejection capabilities, indicating their utility in water treatment and dye solutions (Liu et al., 2012).

Propiedades

IUPAC Name |

2-[(2,5-diethoxyanilino)methyl]-6-ethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-4-22-15-10-11-17(23-5-2)16(12-15)20-13-14-8-7-9-18(19(14)21)24-6-3/h7-12,20-21H,4-6,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATOABXUBXRFQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)NCC2=C(C(=CC=C2)OCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

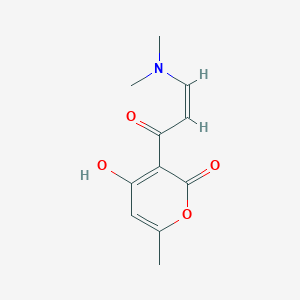

![1-(4-benzylpiperidin-1-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2581423.png)

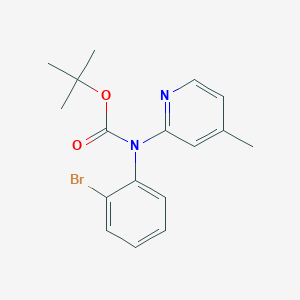

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2581424.png)

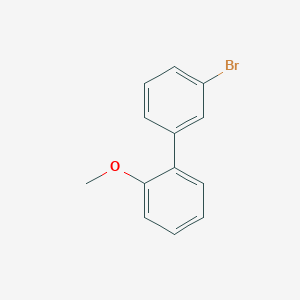

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2581430.png)

![2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine](/img/structure/B2581431.png)

![1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2581432.png)

![(Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2581438.png)

![3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2581439.png)

![(1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2581441.png)

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide](/img/structure/B2581445.png)